Product packaging for Methyl parathion(Cat. No.:CAS No. 298-00-0)

Methyl parathion

Cat. No.: B1678464
CAS No.: 298-00-0
M. Wt: 263.21 g/mol
InChI Key: RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Description

Methyl Parathion (CAS 298-00-0) is a broad-spectrum organophosphate insecticide and acetylcholinesterase (AChE) inhibitor of significant research interest . Its primary value in scientific studies lies in its well-defined mechanism of action: it is metabolized in biological systems to methyl paraoxon, a potent compound that irreversibly inhibits AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which is the basis for its neurotoxic effects . Researchers utilize this compound in toxicological studies to investigate the effects and treatment of organophosphate poisoning, the mechanisms of neurotoxicity, and environmental impact . Recent in vitro studies on human hepatocarcinoma cells (HepG2) further explore its time-dependent cytotoxic effects and its interaction with cellular membranes, providing insights into its hepatotoxicity . It is critical to note that this compound is classified as Extremely Hazardous by the World Health Organization (WHO) and is severely restricted or banned for sale and import in nearly all countries . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use. Proper safety protocols, including the use of personal protective equipment (PPE), must be adhered to, as exposure can occur via inhalation, skin contact, or ingestion, leading to severe health effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NO5PS B1678464 Methyl parathion CAS No. 298-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
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InChI Key

RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H10NO5PS
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DSSTOX Substance ID

DTXSID1020855
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Molecular Weight

263.21 g/mol
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Physical Description

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.]
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Boiling Point

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F
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Flash Point

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006%
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Density

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36
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Vapor Density

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1
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Vapor Pressure

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg
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Impurities

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/
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Color/Form

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals

CAS No.

298-00-0
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Melting Point

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F
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Record name METHYL PARATHION
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Record name METHYL PARATHION
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Record name Methyl parathion
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Environmental Fate and Transport Dynamics

Degradation Pathways in Environmental Matrices

The environmental persistence of Methyl parathion (B1678463) is largely dictated by its susceptibility to various degradation processes. In aqueous environments, the primary pathways for its transformation and breakdown are hydrolysis and photolysis. These processes are influenced by a combination of environmental factors, including the chemical composition of the water and the presence of sunlight.

Hydrolysis

Hydrolysis is a significant chemical degradation pathway for Methyl parathion in aquatic systems. beilstein-journals.org This process involves the cleavage of the molecule by reaction with water, leading to the formation of breakdown products. The rate and extent of hydrolysis are heavily dependent on several key environmental parameters. The primary hydrolysis products of this compound are p-nitrophenol and O,O-dimethyl phosphorothioate, formed via nucleophilic attack. nih.gov

The pH of the aqueous medium is a critical factor governing the rate of this compound hydrolysis. The degradation of the compound is significantly accelerated as the pH increases, indicating that the stability of this compound decreases in neutral and, more substantially, in basic (alkaline) conditions compared to acidic conditions. nih.govresearchgate.net This increased degradation in alkaline environments is attributed to the greater availability of hydroxide ions, which promote the hydrolytic cleavage of the ester bond in the this compound molecule. nih.govrsc.org

Studies have demonstrated that under alkaline conditions (pH 9), the degradation of this compound can reach 93.5% after 90 minutes at 95°C, compared to 69.9% at pH 7 and 49.8% at pH 4 under the same conditions. nih.gov The pseudo-first-order rate constant (k_app) increases exponentially as the pH rises from 4 to 9, while the half-life (t_1/2) correspondingly decreases, highlighting the compound's instability in alkaline waters. nih.govresearchgate.net

Table 1: Kinetics Data for the Hydrolysis of this compound at Various pH Values (Temperature: 95°C)

Source: Data derived from Doumandji et al., 2018. nih.govresearchgate.net

Temperature plays a crucial role in the kinetics of this compound hydrolysis. An increase in temperature generally leads to a faster degradation rate. cdc.gov Research has shown that the rate constant for hydrolysis increases by a factor of approximately 1.5 for every 10°C rise in temperature. nih.govresearchgate.net For instance, studies measuring the loss of this compound over a 50-day period observed a 1.3 to 1.4-fold increase in degradation when the temperature was elevated from 30°C to 50°C. cdc.gov This dependence indicates that this compound will persist longer in colder waters. A calculated hydrolysis half-life for fresh water at 25°C and a pH below 8 was 72–89 days, which decreased to about 4 days at 40°C and a pH greater than or equal to 8. cdc.gov

Table 2: Second-Order Rate Constants (k₂) for this compound Hydrolysis at Various Temperatures and pH Values

Source: Data derived from Doumandji et al., 2018. nih.gov

The chemical and biological composition of water significantly impacts the fate of this compound. In oligotrophic waters, which are characterized by low nutrient levels and sparse microbial populations, chemical hydrolysis is the predominant degradation mechanism. cdc.gov However, in microbial-rich environments such as natural river water, biodegradation becomes the primary and much faster degradation pathway. cdc.gov

A study comparing degradation in four types of water in the dark found that the degradation rates are fastest in river water, followed by seawater, filtered river water, and ultrapure water. This demonstrates that both microbial activity and water chemistry (like pH and salinity) influence the persistence of this compound. cdc.gov For example, at 22°C, the half-life in filtered river water (where hydrolysis would be a key factor) was 18 days, while in microbially active river water, it was 23 days, suggesting a complex interplay, although another source indicates the half-life in river water was shorter than in filtered river water. cdc.gov In seawater, the main initial degradation product was identified as methyl aminoparathion, formed by the reduction of the nitro group, whereas in freshwater systems, 4-nitrophenol (B140041) was the primary biodegradation product. cdc.gov

Table 3: Half-life of this compound in Different Water Types at Two Temperatures

Source: Data from Lartiges and Garrigues, 1995. cdc.gov

Photolysis and Photocatalytic Degradation

Photolysis, or degradation by light, is another important pathway for the breakdown of this compound in the environment, particularly in surface waters exposed to sunlight. cdc.gov This process can occur through direct absorption of light by the molecule or be mediated by other substances in the water.

Direct photolysis occurs when this compound absorbs ultraviolet radiation from sunlight, leading to its transformation. cdc.gov The rate of this process is dependent on season and light intensity, with reported half-lives in water of 8 days during the summer and 38 days in winter. orst.edu

Early studies confirmed that direct photolysis occurs, though the specific products were not initially identified. cdc.gov Subsequent research has found that exposure to sunlight can lead to the formation of several degradation products. When exposed to direct sunlight, identified byproducts include 4-nitrophenol and methyl paraoxon (B1678428). cdc.govresearchgate.net One study also detected a new degradation product, O,O-dimethyl O-p-hydroxyphenyl phosphorothioate, under these conditions. researchgate.net The formation of methyl paraoxon, which is more toxic than the parent compound, is of particular concern and is attributed to the oxidation of this compound. beilstein-journals.orgcdc.gov In shadowed conditions, however, 4-nitrophenol was the only byproduct found, indicating that hydrolysis was the dominant pathway in the absence of direct sunlight. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed for the degradation of persistent organic pollutants, such as this compound, in aqueous environments. These methods are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances mdpi.com. Among various AOPs, heterogeneous photocatalysis using semiconductor materials has been extensively studied for the decomposition of this compound.

Titanium dioxide (TiO2) is a widely utilized photocatalyst due to its high efficiency, chemical stability, low cost, and photostability. When aqueous suspensions of TiO2 are irradiated with UV light, the semiconductor absorbs photons, leading to the generation of electron-hole pairs orientjchem.org. This initiates a series of reactions that result in the degradation of organic compounds. Studies have shown that TiO2 photocatalysis is significantly more effective at degrading this compound than photolysis (UV light alone) or adsorption by TiO2 in the dark nih.gov. Under laboratory conditions, complete degradation of a 38 µM this compound solution was achieved within 90 minutes using a TiO2/UV system nih.gov. In another study, complete degradation was observed in just 45 minutes researchgate.netresearchgate.net.

To enhance the photocatalytic efficiency of TiO2, various modifications have been explored, including doping with rare-earth elements like lanthanum (La). Doping TiO2 with an appropriate amount of lanthanum can improve photocatalytic performance by enhancing the separation efficiency of photo-generated electron-hole pairs tandfonline.com.

In a study investigating lanthanum-doped mesoporous TiO2 nanoparticles (La/m-TiO2), it was found that these catalysts achieved a faster degradation rate for this compound compared to undoped TiO2 and the commercial standard, Degussa P25 tandfonline.com. The research demonstrated that a 20 mg/L solution of commercial this compound could be completely decomposed within 2 hours of UV illumination in the presence of La/m-TiO2 nanoparticles tandfonline.comresearchgate.net.

Table 1: Photocatalytic Degradation of this compound using La-doped TiO2

Parameter Value Source
Initial this compound Conc. 20 mg/L tandfonline.comresearchgate.net
Catalyst La/m-TiO2 tandfonline.com
Catalyst Loading 2.0 g/L tandfonline.com
Illumination UV Light tandfonline.com

The degradation of this compound via TiO2 photocatalysis involves highly reactive oxygen species. When TiO2 absorbs UV radiation, it generates electron-hole pairs (e-/h+) orientjchem.org. These charge carriers can react with water and oxygen to produce powerful oxidants, primarily hydroxyl radicals (•OH) and superoxide radicals.

The efficiency of the photocatalytic process is governed by several operational parameters, including the concentration of the photocatalyst and the intensity of irradiation.

Catalyst Concentration: The rate of degradation generally increases with an increase in catalyst loading. This is because a higher concentration of catalyst provides more active sites for the reaction to occur ajchem-a.com. However, this linear increase occurs only up to an optimal concentration. Beyond this point, the degradation rate reaches a plateau or may even decrease. This is due to increased turbidity of the solution at high catalyst concentrations, which leads to light scattering and reduces the penetration of UV light into the reactor researchgate.net. For the degradation of this compound, one study identified an optimal concentration of titanium dioxide at 200 mg/L researchgate.net.

Irradiation Conditions: UV irradiation is a critical component of the TiO2-based photocatalytic process. The energy from the UV light must be greater than the band-gap energy of TiO2 to generate the necessary electron-hole pairs orientjchem.org. The degradation of this compound is significantly accelerated under UV illumination in the presence of the catalyst compared to conditions with UV light alone or the catalyst in the dark nih.gov. Outdoor experiments using a TiO2/solar system have yielded results similar to indoor TiO2/UV systems, indicating the potential for using natural sunlight as a sustainable energy source for this process nih.gov.

The photocatalytic degradation of this compound proceeds through the formation of several intermediate organic products before complete mineralization to inorganic compounds like nitrate, sulfate, and phosphate (B84403) ions nih.govresearchgate.net.

A primary and consistently identified intermediate is methyl paraoxon nih.govtandfonline.comresearchgate.netresearchgate.net. This transformation occurs through the oxidative substitution of the sulfur atom with an oxygen atom in the this compound molecule tandfonline.comresearchgate.net. Methyl paraoxon is also toxic and its formation is a key step in the degradation pathway beilstein-journals.org.

Further degradation of methyl paraoxon leads to the formation of other aromatic intermediates, most notably 4-nitrophenol nih.govresearchgate.net. Subsequent steps involve the breakdown of the aromatic ring, producing compounds such as hydroquinone and 1,2,4-benzenetriol researchgate.net. These intermediates are eventually oxidized further into aliphatic acids and finally mineralized into CO2, water, and inorganic ions nih.govresearchgate.net. In studies using La-doped TiO2, methyl paraoxon was identified as the single intermediate product before further degradation tandfonline.comresearchgate.net.

Zinc oxide (ZnO) is another semiconductor that has been investigated as a photocatalyst for the degradation of this compound researchgate.net. Like TiO2, ZnO can be activated by UV radiation to generate electron-hole pairs and drive the oxidative degradation of organic pollutants.

Table 2: Comparative Degradation of this compound with TiO2 and ZnO

Catalyst (100 mg/L) Time for Complete Degradation Reference
Titanium Dioxide (TiO2) 45 minutes researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned in the Article

Compound Name Chemical Formula
This compound C8H10NO5PS
Titanium Dioxide TiO2
Lanthanum La
Methyl Paraoxon C8H10NO6P
Zinc Oxide ZnO
4-nitrophenol C6H5NO3
Hydroquinone C6H6O2
1,2,4-benzenetriol C6H6O3
Nitrate NO3-
Sulfate SO4^2-
2.1.2.2.1.1. Nanoparticle-based Systems (e.g., La-doped TiO2)[5]2.1.2.2.1.2. Mechanisms of Photocatalytic Action (e.g., Photo-generated Holes, Hydroxyl Radicals)[5]2.1.2.2.1.3. Influence of Catalyst Concentration and Irradiation Conditions[6]2.1.2.2.1.4. Intermediate Product Identification (e.g., Methyl Paraoxon)[5][7][8]
Toxicity Reduction during Photocatalysis

The process of solar photocatalysis has been shown to be effective not only in degrading this compound but also in significantly reducing the toxicity of the treated solution. Studies have utilized various bioassays to evaluate the acute toxicity of this compound solutions before and after photocatalytic treatment.

In one such study, the toxicity of a 20 mg/L this compound solution was tested using two different aquatic organisms: the bacterium Vibrio fischeri and the microcrustacean Daphnia magna nih.gov. The Microtox test with Vibrio fischeri revealed that the EC50 value (the concentration of a substance that causes a 50% reduction in a measured biological effect) increased from 5.5% to over 82% after solar photocatalysis, indicating a transformation to a non-toxic solution. In contrast, solar photolysis alone only increased the EC50 to 20.5% nih.gov.

Similarly, the acute toxicity test with Daphnia magna showed the EC50 value increased from 0.05% to 1.08% with solar photocatalysis. However, with solar photolysis alone, the EC50 only rose to 0.12%, signifying that the solution remained toxic nih.gov. This pattern of toxicity reduction was found to be directly correlated with the decrease in the total organic carbon (TOC) and the concentration of the parent this compound compound nih.gov.

Another investigation using a TiO2/UV and TiO2/solar reactor confirmed these findings. A Microtox bioassay with Vibrio fischeri demonstrated an almost complete reduction in acute toxicity after 90 minutes of photocatalytic treatment, whereas photolysis alone resulted in only a 40% reduction in toxicity nih.gov.

Toxicity Reduction of this compound via Photocatalysis

TreatmentTest OrganismInitial EC50 (%)Final EC50 (%)Toxicity ReductionReference
Solar PhotocatalysisVibrio fischeri5.5>82Significant (to non-toxic) nih.gov
Solar PhotolysisVibrio fischeri4.920.5Partial nih.gov
Solar PhotocatalysisDaphnia magna0.051.08Significant nih.gov
Solar PhotolysisDaphnia magna0.050.12Minimal (remained toxic) nih.gov
TiO2/UV PhotocatalysisVibrio fischeriNot SpecifiedNear Complete ReductionAlmost complete nih.gov

Microbial Degradation (Biodegradation)

Biodegradation by microorganisms is a primary mechanism for the transformation and degradation of this compound in the environment cdc.gov. Microbes present in most sediments, soils, and water can break down this insecticide, influencing its persistence and fate cdc.gov.

Role of Soil Microbes

In soil and sediment environments, microbial degradation is a particularly important process for the breakdown of this compound nih.gov. The rate and pathway of this degradation are influenced by several factors, including the types of microorganisms present and the prevailing environmental conditions cdc.gov.

Several bacterial species have been identified with the capability to degrade this compound, often utilizing it as a source of nutrients.

Burkholderia cepacia : A bacterial strain identified as Burkholderia cenocepacia (part of the Burkholderia cepacia complex) has been isolated from agricultural soils and shown to completely degrade this compound nih.govresearchgate.net. This strain is capable of hydrolyzing this compound and then using its primary hydrolysis product, p-nitrophenol (PNP), as a sole carbon source for growth nih.gov. The degradation of this compound by B. cenocepacia has been shown to decrease the toxicity of the solution, as demonstrated by acetylcholinesterase activity assays conducted before and after bacterial treatment researchgate.netnih.gov. Genomic data suggest that the degradation ability is linked to the presence of the this compound-degrading gene (mpd) and a gene cluster responsible for PNP degradation researchgate.net.

Pseudomonas aeruginosa : This bacterial species has also been isolated from pesticide-polluted soil and has demonstrated the ability to degrade this compound at concentrations up to 200 ppm within 30 hours scialert.net. Studies have shown that P. aeruginosa can utilize this compound as a sole source of both phosphorus and carbon scialert.net. The degradation process leads to the formation of intermediate compounds, as confirmed by HPLC analysis scialert.net. Research indicates that P. aeruginosa is more efficient at degrading this compound compared to some fungi, such as Trichoderma viridae researchgate.net.

Pseudomonas stutzeri : The strain Pseudomonas stutzeri MTCC 2643 has been shown to effectively degrade this compound at concentrations up to 200 ppm within thirty hours openaccesspub.orgopenaccesspub.org. This bacterium utilizes this compound as a source of both carbon and phosphorus, which is evidenced by the release of orthophosphate during the degradation process and an increase in turbidity, indicating bacterial growth openaccesspub.orgopenaccesspub.org.

Bacterial Degradation of this compound

Bacterial SpeciesDegradation CapabilityMetabolic UseKey FindingsReferences
Burkholderia cepacia (B. cenocepacia)Complete degradation of this compound and its metabolite p-nitrophenol.p-nitrophenol used as a sole carbon source.Possesses the mpd gene; reduces solution toxicity. nih.govresearchgate.netnih.govresearchgate.net
Pseudomonas aeruginosaDegrades up to 200 ppm within 30 hours.Utilized as a sole source of phosphorus and carbon.More efficient than some fungal species; forms intermediate compounds. scialert.netresearchgate.net
Pseudomonas stutzeriDegrades up to 200 ppm within 30 hours.Utilized as a source of phosphorus and carbon.Degradation confirmed by orthophosphate release and increased turbidity. openaccesspub.orgopenaccesspub.org

Fungi also play a role in the biodegradation of this compound, although they may be less able to utilize it as a nutrient source compared to some bacteria openaccesspub.org.

Penicillium chrysogenum : While extensively studied for its production of penicillin, species within the Penicillium genus have been shown to degrade organophosphorus compounds researchgate.nete3s-conferences.org. Some Penicillium species can transform xenobiotic compounds into less mutagenic substances maxapress.com. For instance, Penicillium decaturense has been shown to achieve complete degradation of this compound in 30 days and can use it as a sole carbon source nih.gov.

Aspergillus nidulans : Information specifically detailing the degradation of this compound by Aspergillus nidulans is limited in the provided search results. However, the genus Aspergillus is known for its ability to degrade organophosphorus compounds e3s-conferences.org.

Aspergillus niger : A malathion-tolerant strain of Aspergillus niger has demonstrated the ability to remove parathion with 33% efficiency over five days tandfonline.com. The degradation pathway for this compound by Aspergillus strains is proposed to involve hydrolysis to p-nitrophenol researchgate.net.

The presence or absence of oxygen significantly impacts the rate and pathway of this compound degradation in soil.

Anaerobic (Flooded) Conditions : this compound degrades more rapidly in anaerobic soil than in aerobic soils nih.gov. In flooded, anaerobic soils, the half-life of this compound is significantly shorter. For example, an average half-life of 7 days has been reported in flooded (anaerobic) soils nih.govijcmas.com. The primary degradation pathway under these conditions is the reduction of the nitro group to form aminothis compound openaccesspub.org. In one study, the half-life in flooded sandy loam soil under anaerobic conditions was found to be as short as 12.2 hours epa.gov.

Aerobic (Non-flooded) Conditions : In non-flooded, aerobic soils, the degradation of this compound is slower, with a reported average half-life of 64 days nih.govijcmas.com. Under aerobic conditions, hydrolysis is considered a leading degradation pathway openaccesspub.org.

Half-life of this compound in Soil under Different Conditions

ConditionAverage Half-LifePrimary Degradation PathwayReferences
Aerobic (Non-flooded)64 daysHydrolysis nih.govijcmas.com
Anaerobic (Flooded)7 daysNitro group reduction nih.govijcmas.com
Anaerobic (Flooded Sandy Loam Soil)12.2 hoursNot specified epa.gov

A key aspect of the microbial degradation of this compound is the ability of certain microorganisms to utilize the compound as a nutrient source, which promotes its breakdown.

Several bacterial species have been shown to use this compound or its degradation products as a sole source of carbon, phosphorus, or both austinpublishinggroup.com. For example, Pseudomonas stutzeri and Pseudomonas aeruginosa can utilize this compound as a source of both phosphorus and carbon scialert.netopenaccesspub.org. The breakdown of the pesticide releases orthophosphate, which the bacteria can assimilate openaccesspub.orgopenaccesspub.org.

A soil isolate, Pseudomonas sp. A3, was found to mineralize this compound by using the aromatic portion (p-nitrophenol) as a carbon and energy source, while the alkyl moiety was broken down for its phosphorus nih.gov. Similarly, Burkholderia cenocepacia uses the hydrolysis product p-nitrophenol as its sole carbon source nih.gov. Some fungi, such as Aspergillus sydowii and Penicillium decaturense, have also demonstrated the ability to use this compound as a sole carbon source nih.gov. This metabolic capability is a crucial factor in the efficient bioremediation of sites contaminated with this insecticide austinpublishinggroup.com.

Degradation in Aquatic Environments

The dissipation of this compound in aquatic systems occurs through several key pathways, primarily hydrolysis, photolysis, and microbial biodegradation. cdc.govmdpi.comnih.gov The rate of these degradation processes is significantly influenced by environmental conditions such as pH, temperature, and the presence of microorganisms. cdc.gov

Hydrolysis is a major chemical degradation process, particularly in alkaline waters. cdc.gov The rate of hydrolysis increases with both pH and temperature. cdc.govnih.gov In sterile aqueous solutions at 25°C, the hydrolysis half-life of this compound has been reported to be 68 days at pH 5, 40 days at pH 7, and 33 days at pH 9. epa.gov Another study noted hydrolysis half-lives of 72–89 days in fresh water at 25°C and a pH below 8. cdc.gov

Photolysis, or degradation by sunlight, also contributes to the breakdown of this compound in surface waters. cdc.gov The aqueous photolysis half-life has been estimated at 49 hours. epa.gov In studies comparing different water types, photolysis half-lives were found to be 11 days in river water and 34 days in seawater. cdc.gov

Biodegradation by aquatic microorganisms is often the predominant degradation process in natural water systems. cdc.gov The presence of sediment and aquatic plants can accelerate the degradation rate significantly. cdc.gov For instance, in one experiment, only 3% of applied this compound remained after 7 days in a seawater system containing sediment, compared to 75% in seawater alone. cdc.gov

Half-Life of this compound in Aquatic Environments

ConditionHalf-LifeReference
Hydrolysis (pH 5, 25°C)68 days epa.gov
Hydrolysis (pH 7, 25°C)40 days epa.govepa.gov
Hydrolysis (pH 9, 25°C)33 days epa.gov
Aqueous Photolysis49 hours epa.gov
Aerobic Aquatic Metabolism4.1 days epa.gov
River Water (Photolysis)11 days cdc.gov
Seawater (Photolysis)34 days cdc.gov
Formation of Metabolites (e.g., 4-nitrophenol, Methyl Paraoxon)

The degradation of this compound leads to the formation of several metabolic byproducts. The most significant of these is 4-nitrophenol, which is a major product of hydrolysis. nih.govepa.govcdc.gov In freshwater systems, 4-nitrophenol is the primary biodegradation product detected and is typically utilized rapidly by microorganisms. cdc.gov

Methyl paraoxon, the oxygen analog of this compound, is another important metabolite due to its toxicological significance. epa.gov Its formation involves the desulfonation of the parent compound (a P=S to P=O conversion). epa.gov While methyl paraoxon can be formed through the vapor phase oxidation of this compound in the atmosphere, its formation in soil and water appears to be less significant. cdc.gov One laboratory study on anaerobic aquatic metabolism detected methyl paraoxon at a level of 2.1% of the applied radioactivity. epa.gov However, evidence from other studies suggests that methyl paraoxon is not a significant degradation product in aerobic soil environments. epa.gov Other minor degradation products that have been identified include dimethyl thiophosphoric acid. cdc.gov

Environmental Transport and Distribution

Soil Mobility and Adsorption Characteristics

The movement of this compound in the environment is largely restricted by its strong adsorption to soil and sediment particles. cdc.govnih.gov This adsorption reduces its availability for transport and degradation. nih.gov Consequently, this compound is considered to have moderate to low mobility in soil. cdc.gov Its tendency to adsorb to soil means it is primarily confined to the area of application. nih.govnih.gov

The degree of adsorption is dependent on the soil type. The organic-carbon normalized soil adsorption coefficient (Koc) for this compound averages 496, indicating moderate mobility to immobility. cdc.gov Batch equilibrium experiments provide Freundlich adsorption coefficients (Kad), which quantify the partitioning between soil and water. These values demonstrate that this compound is significantly more mobile in sandy soils compared to soils with higher clay and silt content. epa.gov

Adsorption Coefficients (Kad) for this compound in Various Soil Types

Soil TypeFreundlich Adsorption Coefficient (Kad)Mobility ClassificationReference
Sand0.574Very Mobile epa.gov
Sandy Loam1.82Very Mobile epa.gov
Silt Loam7.09Mobile epa.gov
Clay Loam8.71Mobile epa.gov
Influence of Soil Organic Matter and pH

Two of the most critical factors influencing the adsorption of this compound in soil are the organic matter content and pH. cdc.govnih.gov Soils with higher organic matter and clay content are more effective at adsorbing the compound because they offer a larger particle surface area and more binding sites. nih.gov The cation exchange capacity (CEC) of the soil also plays a significant role in its adsorption. cdc.govnih.gov

Soil pH has a momentous effect on adsorption capacity. nih.gov Studies have shown that the adsorption of this compound increases as pH moves from acidic to neutral, with an optimal pH for removal identified at pH 7. nih.govresearchgate.net As the pH becomes more alkaline, adsorption tends to decrease. nih.gov Conversely, the degradation rate of this compound is faster at more alkaline pH values. cdc.gov

Leaching Potential to Groundwater

Due to its strong adsorption to soil particles and relatively rapid degradation, this compound is generally not observed to leach into groundwater. cdc.govnih.govnih.gov Its strong binding to soil restricts its vertical movement through the soil profile. nih.govwho.int Most of the applied this compound tends to remain near the soil surface, where it degrades before significant migration can occur. cdc.gov

Numerous monitoring studies support this low leaching potential. In a comprehensive study of shallow groundwater in the United States, water samples from 1,012 wells and 22 springs were analyzed, and no this compound was detected in any of the samples. cdc.gov Similarly, a study of near-surface aquifers in the Midwest found no detectable levels of this compound in samples from 94 wells. cdc.gov Therefore, leaching is not considered a significant environmental fate process for this compound under typical agricultural use. cdc.govnih.govwho.int However, at high concentrations, such as those found at spill sites, it may be more mobile. cdc.gov

Bound Residues in Soil

A significant portion of this compound applied to soil can become incorporated into the soil matrix as "bound" or non-extractable residues. nih.gov These residues are parent compounds or their metabolites that cannot be recovered using conventional extraction methods but remain in the soil. iaea.org

In one laboratory study monitoring the fate of radiolabeled this compound in a silt loam soil, 54% of the initial radioactivity remained in the soil after a 49-day incubation period. iaea.org Of this remaining portion, 87% was characterized as bound residue, while only 13% was extractable. iaea.org Further analysis has shown that these unextracted residues are predominately detected within the fulvic acid and humin fractions of the soil organic matter. epa.gov The formation of bound residues is an important process that restricts the movement and bioavailability of the pesticide in the environment. nih.gov

Aquatic Transport and Distribution

Once introduced into aquatic environments, this compound's fate is governed by several factors, including its solubility in water, tendency to adsorb to sediment, and degradation through biological and chemical processes.

Despite its relatively rapid degradation, this compound has been detected in various surface water bodies, indicating its potential for off-site transport from agricultural areas. cdc.govnih.gov Monitoring studies have confirmed its presence in rivers and lakes, although often at low concentrations.

In a comprehensive study of surface waters in Arkansas conducted over a three-year period, this compound was detected in one river/stream sample out of 485 collected, at a maximum concentration of 3.5 µg/L. cdc.gov An Environmental Protection Agency (EPA) study in California found this compound in 3 of 18 surface drain effluent samples at concentrations ranging from 10 to 190 ng/kg. cdc.gov Furthermore, the U.S. Geological Survey's National Water-Quality Assessment (NAWQA) program detected this compound in all five rivers sampled in the Mississippi Embayment cotton-growing region in 1996 and 1997, with concentrations ranging from 0.015 to 0.422 ppb. epa.gov In the San Joaquin River Basin, this compound was among the pesticides detected in 56 water samples in 2002, although at infrequent and low concentrations. ca.gov

Sediment plays a crucial role in the aquatic fate of this compound. Adsorption to sediment and suspended particulate matter can significantly affect its degradation rates and bioavailability. cdc.gov While this compound is considered to have moderate mobility in soil, its association with sediment can lead to its accumulation in benthic environments. cdc.gov

Microbial degradation is a primary pathway for the breakdown of this compound in aquatic systems, and this process is particularly active in sediments. cdc.govmdpi.com Studies have shown that this compound degrades more rapidly under anaerobic (oxygen-deficient) conditions found in some sediments compared to aerobic (oxygen-rich) conditions. cdc.gov In a study of a flooded sandy loam soil, radiolabeled this compound was primarily found in the soil fraction and was not detected in the floodwaters after two days, with paranitrophenol identified as the main degradation product. epa.gov Research at the Ignacio Ramirez dam in Mexico indicated that factors such as low pH and high turbidity can hinder degradation and promote the accumulation of this compound and its metabolite, 4-nitrophenol, in water and sediment. tandfonline.com

Atmospheric Transport and Deposition

This compound can enter the atmosphere through various mechanisms, primarily related to its application as an agricultural insecticide. cdc.govnih.gov Once airborne, it can be transported over distances and redeposited onto land and water surfaces. nih.govnih.gov

Volatilization, the process of a substance converting from a solid or liquid to a gas, is a significant route of entry for this compound into the atmosphere following its application. cdc.govnih.gov The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and the nature of the surface it is applied to. rivm.nl

Research has shown that volatilization from plant surfaces is generally faster and more significant than from soil surfaces. cdc.govnih.gov In a simulated field study, 64% of the applied this compound volatilized from bean plants within 24 hours, compared to only 5% from bare soil under the same conditions. cdc.gov Laboratory experiments have also demonstrated significant volatilization from plant surfaces, with one study measuring a 77.2% loss from French beans in a volatilization chamber after 24 hours, which correlated well with the 74.7% dissipation observed in a corresponding field experiment. tandfonline.com

The presence of this compound in the atmosphere is confirmed by its detection in air, rainwater, and fog. cdc.govnih.gov This indicates that atmospheric transport is a viable pathway for its distribution beyond the immediate application area. nih.govmdpi.com

Monitoring studies across the United States have detected this compound in air samples, particularly in agricultural regions. epa.gov For instance, it has been found in air samples in Alabama, Florida, and Mississippi at concentrations ranging from 5.4 to 129 ng/m³. epa.gov A study in Mississippi found that every air and rain sample collected from both urban and agricultural sites contained multiple pesticides, with this compound having the highest concentration in rain at both locations and in the air at the agricultural site. unl.edu this compound has also been detected in precipitation in Iowa at a concentration of 1.60 µg/L. epa.gov

Furthermore, this compound has been found in coastal fog water in California, with concentrations ranging from 0.046 to 0.43 µg/L. cdc.gov This suggests that wet deposition, through rain and fog, is a mechanism by which atmospheric this compound can be transferred to surface waters and soil. nih.gov

In the atmosphere, this compound can undergo chemical transformation, primarily through oxidation, to form its oxygen analog, methyl paraoxon. cdc.gov This transformation is facilitated by photochemically produced oxygen radicals. cdc.gov Methyl paraoxon is of particular concern as it is a more potent inhibitor of the enzyme acetylcholinesterase than the parent compound. nih.gov

Air sampling in areas where this compound has been applied has detected the presence of methyl paraoxon, confirming that this transformation occurs in the environment. cdc.gov In the same study that detected this compound in California fog water, methyl paraoxon was also found at concentrations ranging from 0.039 to 0.49 µg/L. cdc.gov The researchers noted that the transformation to methyl paraoxon appeared to happen during the atmospheric transport of this compound away from agricultural areas. cdc.gov However, it is generally believed that the transformation of this compound to methyl paraoxon in the atmosphere is not a major pathway. cdc.gov

Ecotoxicological Investigations

Mechanisms of Toxicity in Non-Target Organisms

Methyl parathion (B1678463), an organophosphate insecticide, exerts its toxic effects on non-target organisms through several key biochemical and cellular pathways. researchgate.netacademicjournals.org The primary mechanisms include the inhibition of acetylcholinesterase, the induction of oxidative stress, and the triggering of apoptosis, leading to widespread cellular damage. academicjournals.orgmdpi.comemergentresearch.org

The principal mechanism of methyl parathion's toxicity is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. academicjournals.orgmdpi.com Organophosphates like this compound target AChE in synaptic regions, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132). academicjournals.orgcdc.gov

The toxic action is primarily carried out by its active metabolite, methyl paraoxon (B1678428). mdpi.comcdc.gov This metabolite phosphorylates the active site of the AChE enzyme, rendering it inactive. academicjournals.orgmdpi.com This inactivation prevents the hydrolysis of acetylcholine, causing the neurotransmitter to accumulate at nerve endings. mdpi.comcdc.gov The resulting overstimulation of cholinergic receptors leads to a state of cholinergic crisis, which is the basis for the acute toxic effects observed in exposed organisms. mdpi.com While the initial binding may be reversible within hours, it can become irreversible over 24 to 48 hours as the alkyl side chain is removed from the enzyme's phosphate (B84403) group and replaced by a hydroxyl group. academicjournals.org This disruption of the nervous system is a hallmark of this compound poisoning in both invertebrate and vertebrate non-target species. cdc.govresearchgate.net

Exposure to this compound has been shown to induce oxidative stress in various organisms. emergentresearch.org This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. emergentresearch.org

Research indicates that this compound exposure leads to the generation of ROS, which can cause significant damage to cellular macromolecules. emergentresearch.org A key indicator of this damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes. nih.gov Studies have measured increased levels of malondialdehyde (MDA), an end-product of lipid peroxidation, in cells exposed to this compound, confirming its role in inducing oxidative damage. mdpi.comnih.govresearchgate.net

The oxidative stress induced by this compound is closely linked to another significant toxic mechanism: the induction of apoptosis, or programmed cell death. mdpi.comemergentresearch.org The accumulation of ROS and subsequent damage to cellular components like DNA can trigger apoptotic pathways. nih.gov

Studies using zebrafish embryos have demonstrated that exposure to this compound leads to an increase in apoptosis, particularly in cardiac tissue. mdpi.comnih.gov This was visualized through staining techniques that highlight apoptotic cells. nih.gov The expression of genes related to apoptosis, such as p53, bax, and bcl2, was also affected in these studies, providing molecular evidence for the activation of the apoptotic cascade. mdpi.comresearchgate.net This programmed cell death contributes to the developmental abnormalities and organ damage observed in organisms exposed to the compound. nih.gov Beyond apoptosis, this compound can cause other forms of cellular damage, including lesions and necrotic edema in organs such as the liver and kidneys. researchgate.netnih.gov

Aquatic Ecotoxicology

This compound is recognized as being highly toxic to aquatic organisms, including a wide range of fish species. researchgate.netacademicjournals.org Its presence in aquatic environments poses a significant threat due to both acute lethality and chronic sublethal effects that can impair development and growth. mdpi.comepa.gov

Acute toxicity is commonly measured by the 96-hour median lethal concentration (LC50), which is the concentration of a chemical that is lethal to 50% of the test organisms within 96 hours. The LC50 values for this compound vary among fish species, indicating differing levels of sensitivity. For most fish, the LC50 value is reported to be in the range of 6 to 25 mg/L. academicjournals.org

Specific studies have provided more precise values. For example, a study on rainbow trout (Salmo gairdneri) determined the 96-hour LC50 to be 7.51 ppm (mg/L) for technical grade this compound and 6.44 ppm for a microencapsulated formulation (Penncap M). epa.gov Other research has established 96-hour LC50 values of 8 to 58 mg/L for the striped killifish (Fundulus majalis) and 14 mg/L for the black bullhead (Ictalurus melas). noaa.gov

Chronic exposure to lower concentrations can also have significant detrimental effects. In zebrafish (Danio rerio) embryos treated with concentrations of 2.5, 5, or 10 mg/L, researchers observed reduced hatching and survival rates, as well as developmental abnormalities like shortened body length, yolk edema, and spinal curvature. mdpi.comresearchgate.net In rainbow trout, chronic studies showed that growth, in terms of both length and weight, was significantly reduced at all tested concentrations, with the no-effect level for mortality being below 0.08 ppm. epa.gov

Acute Toxicity of this compound to Various Fish Species

Species Common Name Exposure Time LC50 Value
Salmo gairdneri Rainbow Trout 96 hours 7.51 mg/L
Fundulus majalis Striped Killifish 96 hours 8 - 58 mg/L

This table presents the 96-hour median lethal concentration (LC50) values for this compound in several fish species, based on available research data. epa.govnoaa.gov

Table of Compounds

Compound Name
Acetylcholine
Catalase (CAT)
Malondialdehyde (MDA)
Methyl paraoxon
This compound

Toxicity to Fish Species

Developmental Toxicity in Aquatic Vertebrates (e.g., Zebrafish Embryos)

Studies utilizing the zebrafish (Danio rerio) model organism have revealed significant developmental toxicity following exposure to this compound. Research has demonstrated that exposure to this compound can lead to a dose-dependent decrease in the survival and hatching rates of zebrafish embryos. waterquality.gov.auwho.int Furthermore, exposed embryos exhibit a range of developmental abnormalities, including shortened body length, yolk sac edema, and spinal curvature. waterquality.gov.auwho.intpakbs.org These findings underscore the potential for this compound to disrupt the normal developmental processes of aquatic vertebrates.

Developmental Effects of this compound on Zebrafish Embryos
EndpointObservationReference
Survival RateReduced in a dose-dependent manner waterquality.gov.auwho.int
Hatching RateReduced in a dose-dependent manner waterquality.gov.auwho.int
Morphological AbnormalitiesShortened body length, yolk sac edema, spinal curvature waterquality.gov.auwho.intpakbs.org
Cardiotoxicity (e.g., Pericardial Edema, Heart Rate)

This compound has been identified as a potent cardiotoxic agent in zebrafish embryos. A hallmark of this toxicity is the induction of pericardial edema, an accumulation of fluid around the heart. waterquality.gov.au In addition to morphological abnormalities, functional cardiac parameters are also affected. A significant, concentration-dependent decrease in heart rate has been observed in embryos exposed to this compound. waterquality.gov.au These cardiac-related toxicities highlight a specific mechanism of action for this compound during embryonic development.

Gene Expression Alterations (e.g., Cardiac Development and Apoptosis Related Genes)

At the molecular level, this compound exposure has been shown to alter the transcription of genes crucial for normal cardiac development and apoptosis (programmed cell death). who.int In zebrafish embryos, the expression of key cardiac development genes such as vmhc, sox9b, nppa, tnnt2, bmp2b, and bmp4 is affected. who.int Concurrently, genes involved in the apoptotic pathway, including p53, bax, and bcl2, also show altered expression. who.int This dysregulation of gene expression provides a molecular basis for the observed cardiotoxicity and developmental defects, linking this compound exposure to the disruption of fundamental cellular processes.

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Artemia salina)

This compound is recognized as being very highly toxic to aquatic invertebrates. nih.gov These organisms play a crucial role in aquatic food webs, and their susceptibility to this compound can have cascading ecological consequences. Studies have demonstrated the acute toxicity of this insecticide to species such as the water flea, Daphnia magna, and the brine shrimp, Artemia salina. While specific LC50 values for this compound were not detailed in the provided search results, the high toxicity is a consistent finding across multiple sources. The U.S. Environmental Protection Agency (EPA) has concluded that the use of this compound poses a high acute risk to aquatic invertebrates. nih.gov

Effects on Aquatic Microbial Communities (e.g., Algae, Diatoms)

The impact of this compound on aquatic microbial communities is multifaceted. While some bacteria in these communities can contribute to the degradation of this compound, the insecticide can have direct toxic effects on photosynthetic organisms. who.int Research has shown that this compound can inhibit the rate of photosynthesis in diatom species such as Amphora and Navicula. One study found that this compound, along with other pesticides, reduced the photosynthetic activity of these diatoms. Indirectly, this compound can lead to algal blooms by eliminating algae-eating insects and crustaceans, thereby removing grazing pressure and allowing for rapid algal reproduction. ebsco.com This can lead to a decrease in dissolved oxygen levels, adversely affecting other aquatic life. ebsco.com

Terrestrial Ecotoxicology

The toxic effects of this compound are not confined to aquatic environments; terrestrial organisms, particularly avian species, are also at significant risk.

Toxicity to Avian Species

This compound is classified as "very highly toxic" to birds. nih.gov Avian species can be exposed through direct contact with sprays, consumption of contaminated food sources, or inhalation. Acute exposure can lead to direct mortality. Sublethal effects are also of significant concern and include reproductive impairment, alterations in maternal care, reduced viability of young, anorexia, increased susceptibility to predation, and a diminished ability to cope with environmental stress. nih.gov

Symptoms of acute organophosphate intoxication in birds exposed to this compound include lethargy, ataxia, diarrhea, muscle tremors, salivation, and opisthotonos (a state of severe hyperextension and spasticity). Research on Northern bobwhites (Colinus virginianus) has established LD50 values, with one study reporting statistically similar values for pen-reared (9.84 mg/kg) and wild (10.22 mg/kg) individuals. Furthermore, studies on nesting ducks have documented brood abandonment and mortality in hens following the application of this compound. researchgate.net

Summary of this compound Toxicity to Avian Species
EffectObservationReference
Acute ToxicityVery highly toxic, can cause direct mortality. nih.gov
Sublethal EffectsReproductive impairment, altered maternal care, reduced viability of young, anorexia, increased susceptibility to predation. nih.gov
Symptoms of IntoxicationLethargy, ataxia, diarrhea, muscle tremors, salivation, opisthotonos. science.gov
LD50 (Northern Bobwhite)9.84 mg/kg (pen-reared), 10.22 mg/kg (wild). science.gov
Effects on Nesting DucksBrood abandonment and hen mortality. researchgate.net

Toxicity to Terrestrial Invertebrates (e.g., Bees)

This compound is classified as "very highly toxic" to pollinating insects, particularly honey bees, with a well-documented history of bee-kill incidents. epa.gov The toxicity varies significantly depending on the formulation of the product. The microencapsulated formulation, known as Penncap-M®, is considered especially hazardous. umn.eduamazonaws.com These microcapsules are similar in size to pollen grains and can be inadvertently collected by foraging bees and transported back to the hive. amazonaws.com This leads to the contamination of the colony and results in the poisoning of not only the foraging bees but also young hive bees and the brood. umn.eduamazonaws.com Research indicates that the Penncap-M® formulation is 13 times more hazardous to honey bees than the emulsifiable concentrate (EC) formulation. umn.edu

Even the EC formulation of this compound is considered toxic to honey bees. epa.gov The application of parathion at 0.25 lb/acre is predicted to kill approximately 78% of bees that come into contact with the treated foliage or are in the area during spraying. umn.edu Studies have shown that this compound application leads to a decline in brood in response to the decrease in worker bees and that colony recovery is contingent on the existing brood and food reserves within the hive. massey.ac.nz The foraging activity of colonies exposed to this compound was observed to be lower than that of untreated colonies for at least six weeks following application due to reduced flight activity and a lower rate of forager return. massey.ac.nz

Table 1: Relative Toxicity of this compound Formulations to Honey Bees Data derived from scientific research findings.

Formulation Trade Name Risk Class LD₅₀ (μ g/bee ) Residual Toxicity Period
Microencapsulated Penncap-M I (Highly Toxic) 0.11 to 0.24 <1 day to >7 days

Effects on Soil Microflora

The application of this compound to soil can have significant, though sometimes temporary, effects on the microbial community, which is essential for nutrient cycling and soil fertility. jeb.co.inresearchgate.net Laboratory studies have shown that higher concentrations of this compound can considerably reduce the bacterial population count, soil respiratory activity (measured by CO₂ evolution), and dehydrogenase enzyme activity. jeb.co.in

One study found that treating soil with 50 and 100 ppm of this compound resulted in a clear initial reduction in the bacterial population, although a gradual recovery and increase in bacterial count were observed on the 35th day of incubation. jeb.co.in Similarly, dehydrogenase activity was inhibited during the initial period of treatment but showed a rapid stimulation after 28 days, followed by a reduction by day 35. jeb.co.in The impact on soil respiration also varied with concentration; soil treated with 1 ppm of this compound showed higher CO₂ levels, while concentrations of 50 and 100 ppm resulted in lower CO₂ evolution. jeb.co.in

Table 2: Effect of this compound Concentration on Soil Microbial Activities Summary of findings from laboratory studies.

Concentration Effect on Bacterial Population Effect on Soil Respiration (CO₂ Evolution) Effect on Dehydrogenase Activity
1 ppm Not significantly reduced Increased Initial inhibition followed by recovery
50 ppm Initial reduction, gradual recovery Reduced Initial inhibition followed by recovery

| 100 ppm | Initial reduction, gradual recovery | Reduced | Initial inhibition followed by recovery |

Bioaccumulation and Food Chain Transfer

Scientific studies consistently indicate that this compound has a low potential for bioaccumulation and is not significantly transferred through the food chain. nih.govmdpi.com This is largely due to its chemical properties, as it is rapidly metabolized by organisms and hydrolyzes quickly in the environment, particularly in conditions with a pH greater than 7 and exposure to ultraviolet light. nih.govmdpi.com

Research on aquatic ecosystems has shown that while this compound can be detected in organisms, it does not persist. nih.gov In one study, this compound accumulated in macrophytes for one day and in carp (B13450389) for three days before dissipating. nih.gov The concentration in macrophytes decreased by 94% by day 35, and in carp tissue, it decreased by 98% by day 28. nih.gov These findings suggest that because this compound is readily metabolized, its potential for biomagnification in the food chain is low. nih.gov While residues have been found in fish samples, the concentrations are generally low. nih.gov For example, one analysis found this compound in fish samples at a concentration of 0.00349 ppm. nih.gov

Although direct bioaccumulation is not a primary concern, the compound's presence has been detected in various environmental compartments, including water, soil, and agricultural crops. nih.gov

Ecological Risk Assessment Methodologies

The ecological risk assessment for this compound involves a comprehensive evaluation of its potential adverse effects on non-target organisms. epa.govregulations.gov This process, often conducted by regulatory bodies like the U.S. Environmental Protection Agency (EPA), compares exposure estimates with toxicological data to determine the level of risk. epa.govregulations.gov A key tool in this assessment is the calculation of Risk Quotients (RQs), which are ratios of estimated environmental concentrations to known toxicity endpoints (e.g., LD₅₀ or LC₅₀). regulations.gov If the RQ exceeds a predetermined level of concern (LOC), it indicates a potential risk to the organisms . regulations.gov

Assessments for this compound have consistently concluded that its use poses a significant risk to a wide range of non-target organisms in both terrestrial and aquatic environments. epa.gov The EPA's risk characterization indicates that acute and chronic effects on birds, acute effects on bees, and acute effects on aquatic invertebrates are likely to occur as a result of this compound applications. epa.gov For birds, which are classified as "very highly toxic" to the compound, the calculated RQs for both acute and chronic effects far exceed the levels of concern. epa.govregulations.gov Similarly, the risks to aquatic invertebrates are high, with RQs for rice cultivation use reaching 1382 for freshwater invertebrates and 273 for estuarine/marine invertebrates. regulations.gov These assessments rely on a combination of laboratory toxicity studies, field data on incidents, and environmental fate modeling to predict exposure and subsequent risk. epa.govregulations.gov

Toxicological Research in Model Systems

Neurotoxicity Mechanisms

The neurotoxic effects of methyl parathion (B1678463) have been extensively studied, revealing a primary mechanism of action centered on the disruption of cholinergic signaling, alongside a cascade of secondary and independent molecular events.

The principal mechanism of methyl parathion's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts and neuromuscular junctions. mdpi.comacademicjournals.org this compound itself is a relatively weak inhibitor of AChE; however, it undergoes metabolic bioactivation in the body, primarily through oxidative desulfuration by cytochrome P450 enzymes, to form its oxygen analog, methyl paraoxon (B1678428). mdpi.comoup.comnih.gov This metabolite is a significantly more potent inhibitor. mdpi.com

Methyl paraoxon inactivates AChE by phosphorylating a serine hydroxyl group at the active site of the enzyme. mdpi.comacademicjournals.org This binding is highly stable, effectively rendering the enzyme non-functional. academicjournals.org The resulting failure to hydrolyze acetylcholine leads to its accumulation in the nervous system, causing continuous stimulation of cholinergic receptors and subsequent overexcitation of the nervous system. oup.comnih.gov This disruption of nerve impulse conduction is the hallmark of acute organophosphate poisoning. nih.gov

Inhibition of AChE activity by this compound has been documented in both the central nervous system (CNS) and peripheral nervous system. mdpi.com Studies in various animal models have demonstrated significant reductions in AChE activity in different brain regions. nih.govnih.gov For instance, research in golden hamsters revealed the highest rates of AChE inactivation in the Substantia nigra and thalamic nuclei, with comparatively lower inhibition in the cerebellum. nih.gov Similarly, studies in rats have shown dose-dependent AChE inhibition across multiple brain areas, including the cerebral cortex, cerebellum, and pons. nih.govepa.gov Peripherally, AChE inhibition is also observed in erythrocytes (red blood cells), where the enzyme is identical to that in the nervous system. mdpi.comepa.gov

The extent and duration of AChE inhibition can vary based on the route of exposure. Dermal administration in rats resulted in a slow-developing but prolonged inhibition of AChE, whereas intravenous and oral routes caused a rapid decrease in activity followed by recovery within 30-48 hours. mdpi.com

Table 1: Regional Brain Acetylcholinesterase (AChE) Inhibition in Rats Following this compound Exposure

Summary of research findings on the percentage of AChE activity inhibition in various brain regions of male and female rats after dietary exposure to this compound for 13 weeks.

Brain RegionAChE Inhibition (%) - MalesAChE Inhibition (%) - FemalesSource
Cerebral Cortex-38% to -75%-66% to -93% epa.gov
Cerebellum-38% to -75%-66% to -93% epa.gov
PonsData Not Specified-43% to -54% (in dogs) nih.gov
Overall Brain-76% to -79%-76% to -79% nih.gov

While AChE inhibition is the primary toxic mechanism, evidence suggests that this compound can induce neurotoxicity through other molecular pathways. mdpi.com Some studies have noted that neurological effects can occur even at exposure levels where AChE inhibition is not observed. mdpi.com For example, in zebrafish embryos, exposure to low concentrations of this compound resulted in altered expression of genes related to neurological function without a corresponding inhibition of AChE enzymes. mdpi.com

Research on neuroblastoma cells has shown that this compound and its parent compound, parathion, can reduce cell viability through mechanisms that appear to be independent of their more potent AChE-inhibiting oxon metabolites. researchgate.net The toxic effects in these cell lines were linked to the induction of apoptosis, cell stress, and alterations in cell signaling pathways. researchgate.net Furthermore, for organophosphates in general, interactions with the G-protein/adenylyl cyclase signaling cascade have been proposed as an alternative mechanism of adverse effects. nih.gov These findings indicate that this compound's neurotoxicity is multifaceted, involving direct cellular insults beyond the disruption of cholinergic transmission.

The persistent accumulation of acetylcholine caused by AChE inhibition leads to secondary adaptive changes in the cholinergic system, most notably affecting muscarinic acetylcholine receptors (mAChRs). oup.com A common response to prolonged overstimulation of these receptors is their down-regulation, a compensatory mechanism where the density of receptors on the cell surface is reduced. oup.com

Studies in neonatal and juvenile rats have demonstrated that exposure to this compound leads to a significant reduction in the density of mAChRs in various brain regions. oup.comnih.govoup.com This down-regulation has been observed for total mAChR levels as well as for specific subtypes. nih.govoup.com For example, research has documented significant decreases in M1-receptor levels in the cerebral cortex and hippocampus and M3-subtype reductions in the forebrain following this compound exposure in neonatal rats. nih.govoup.com This alteration in receptor density can lead to lasting changes in neurological function. oup.com

Conversely, acute exposure can lead to an excitation of specific neuronal pathways. In one study, systemic administration of this compound increased the spontaneous firing rates of neurons in the locus coeruleus of rats by 240%. nih.gov This excitation was reversed by the administration of atropine, a muscarinic receptor antagonist, directly implicating the involvement of muscarinic receptors in this acute excitatory effect. nih.gov

Table 2: Effects of this compound on Muscarinic Acetylcholine Receptor (mAChR) Subtypes in Neonatal Rat Brain

Observed changes in the levels of different mAChR subtypes in various brain regions of neonatal rats following exposure to this compound.

Brain RegionReceptor SubtypeObserved EffectSource
Cerebral CortexM1Significant Decrease nih.gov
HippocampusM1Significant Reduction nih.gov
ForebrainM3Significant Reduction oup.com
ForebrainTotal mAChRSignificant Decrease oup.com
Medulla-PonsTotal mAChRSignificant Reduction nih.gov

Oxidative stress has been identified as a significant mechanism contributing to this compound-induced toxicity in neural and other tissues. researchgate.netnih.govnih.gov Exposure to this compound can lead to the uncontrolled formation of free radicals and reactive oxygen species (ROS). mdpi.comresearchgate.net The central nervous system is particularly vulnerable to oxidative damage due to its high rate of oxidative metabolism, high concentration of polyunsaturated fatty acids, and relatively low levels of antioxidant enzymes. researchgate.net

Studies have shown that this compound exposure results in the peroxidation of membrane lipids, a damaging process that can alter the structure and function of cell membranes. researchgate.net This is evidenced by the accumulation of lipid peroxidation end-products, such as malondialdehyde (MDA) and 4-hydroxynonanal (B1255056) (4-HNE), in different brain regions of rats. researchgate.net Increased levels of hydrogen peroxide (H2O2) have also been reported. researchgate.net Concurrently, this compound can deplete the levels of endogenous antioxidants, such as reduced glutathione (B108866) (GSH), while increasing levels of oxidized glutathione (GSSG), further tilting the cellular balance toward an oxidative state. researchgate.net This oxidative imbalance can contribute to neuronal cell damage and death. mdpi.comnih.govresearchgate.net

Research using model organisms has indicated that this compound can disrupt fundamental cellular processes related to neuronal structure and energy production. In zebrafish exposed to this compound, alterations were observed in the expression levels of multiple proteins critical for neural development, energy homeostasis, and cellular structure within the brain. mdpi.com Such changes can lead to developmental abnormalities, including spinal curvature and reduced spontaneous movement, which are indicative of underlying neurotoxicity. mdpi.com The disruption of energy homeostasis can impair the ability of neurons to function correctly, maintain ionic gradients, and perform essential metabolic activities, ultimately compromising neuronal integrity and survival.

Exposure to organophosphate pesticides, including this compound, is associated with neuroinflammation and impairment of the blood-brain barrier (BBB). nih.govnih.gov The BBB is a highly regulated interface that protects the CNS from blood-borne toxins and maintains its homeostatic environment. nih.govescholarship.org Neuroinflammation is a response to CNS injury characterized by the activation of resident glial cells like microglia and astrocytes. nih.govmdpi.com

Activated glial cells can release a host of pro-inflammatory signaling molecules, including cytokines such as TNF-α and interleukin-1 beta (IL-1β). nih.govmdpi.com These inflammatory mediators can act on the endothelial cells of the BBB, increasing its permeability and compromising its integrity. nih.gov This BBB disruption can, in turn, allow the entry of peripheral immune cells and other inflammatory molecules into the brain, creating a feedforward loop that exacerbates neuroinflammation. nih.gov Oxidative stress is also a key factor that can trigger inflammatory responses and directly cause BBB dysfunction. escholarship.orgmdpi.com This cascade of neuroinflammation and BBB impairment can contribute to the long-term neurological consequences of organophosphate exposure. nih.govnih.gov

Delayed Neurotoxicity Potential

This compound is generally not considered to cause organophosphate-induced delayed neurotoxicity (OPIDN), a condition characterized by damage to axons in the spinal cord and peripheral nerves. nih.gov The classic screening test for this effect, which involves administering the substance to atropinized chickens and observing for leg weakness or paralysis, has not shown this compound to be a delayed neurotoxin. nih.govcdc.gov

However, some research in rats has suggested the potential for nerve damage under certain exposure conditions. nih.govcdc.gov Studies have indicated that intermediate to chronic oral exposure to this compound may lead to decrements in nerve conduction and distal axonopathy. cdc.gov Despite these findings in rats, delayed neurotoxicity has not been observed in humans exposed to this compound. cdc.gov The relevance of the positive findings in rats versus the negative findings in the standard chicken model to human health remains unclear. cdc.gov

Reproductive and Developmental Toxicity

Effects on Reproductive Organs (e.g., Placental Morphology, Seminiferous Tubules)

Exposure to this compound has been shown to induce significant morphological changes in the placenta of rats. ca.govnih.gov Studies have observed alterations in the maternal-fetal interface, including the degeneration of trophoblast giant cells, which in some cases presented with numerous phagosome vacuoles containing what appeared to be cell debris. nih.govmdpi.com Other documented placental effects include vascular congestion in the labyrinth, as well as fibrosis and hemorrhage in the decidua. nih.govmdpi.com Decidual cells have been observed with pyknotic nuclei and acidophilic cytoplasm. nih.govmdpi.com These changes suggest a direct toxic effect of this compound on placental cells. nih.gov

In male reproductive organs, this compound has been shown to cause atrophy of the seminiferous tubules and disrupt the progression of spermatogenesis in mice. nih.gov Research has also indicated that the compound can decrease the activity of acetylcholinesterase in the testis and lead to structural changes in the seminiferous tubules. viamedica.pl

Interactive Data Table: Effects of this compound on Reproductive Organs

Organ/Structure Observed Effects Model System Citation
PlacentaDegeneration of trophoblast giant cells, vascular congestion, fibrosis, hemorrhageRat ca.govnih.govmdpi.com
Seminiferous TubulesAtrophy, disruption of spermatogenesis, structural changesMouse, Other nih.govviamedica.pl

Developmental Anomalies and Delays (e.g., Fetal Weight, Ossification)

Maternal exposure to this compound has been linked to developmental delays in offspring. ca.gov A consistent finding across several studies is a decrease in fetal body weight. ca.govnih.gov Delayed ossification, an indicator of fetal developmental delay, has also been reported in rats. ca.gov One study noted that a single intraperitoneal injection of this compound in pregnant mice resulted in an increased incidence of cleft palate in the fetuses. nih.govcdc.gov In zebrafish embryos, exposure to this compound led to developmental abnormalities such as pericardial edema, cardiac bleeding, and spinal curvature. nih.gov

Interactive Data Table: Developmental Effects of this compound Exposure

Developmental Parameter Observed Effect Model System Citation
Fetal WeightDecreasedRat ca.govnih.gov
OssificationDelayedRat ca.gov
Gross AbnormalitiesCleft palate, pericardial edema, cardiac bleeding, spinal curvatureMouse, Zebrafish nih.govcdc.govnih.gov

Inhibition of DNA Synthesis

While direct studies on DNA synthesis inhibition are limited, research has shown that this compound can inhibit the incorporation of ¹⁴C-valine into protein in maternal, placental, and fetal tissues in rats. cdc.gov This inhibitory effect on protein synthesis was observed to be more pronounced in fetal tissues than in maternal tissues and was greater later in gestation. cdc.gov Such disruptions in protein synthesis can have downstream effects on cellular processes, including those reliant on DNA replication and transcription. Furthermore, studies in mice have demonstrated that this compound can cause genetic damage in sperm, affecting DNA integrity. nih.govuaeh.edu.mx

Maternal Toxicity and Resorptions

Maternal toxicity is a noted consequence of this compound exposure during gestation. ca.govnih.gov Signs of maternal toxicity include decreased weight gain and reduced food consumption. ca.gov Studies in rats have demonstrated an increase in the rate of resorptions, which are the reabsorption of a fetus by the mother's body, following exposure to this compound. cdc.govca.govnih.gov Increased postimplantation loss has also been observed at higher doses. epa.gov

Immunotoxicity Studies

The immunotoxic potential of this compound has been investigated in animal models, with studies revealing some immunomodulatory effects. In female B6C3F1 mice, oral exposure to this compound resulted in a significant increase in splenic natural killer cell activity. nih.gov Additionally, an increase in nitrite (B80452) production by peritoneal macrophages was observed in treated mice. nih.gov

Interactive Data Table: Immunological Effects of this compound in Mice

Immunological Parameter Observed Effect Citation
Splenic Natural Killer Cell ActivityIncreased nih.gov
Macrophage Nitrite ProductionIncreased nih.gov
In Vitro Antibody ResponseSuppressed nih.gov
In Vivo Antibody ResponseNot affected nih.gov
Cytotoxic T-Lymphocyte ResponseNot significantly affected nih.gov
Host ResistanceNot significantly decreased nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been investigated in various test systems, yielding some conflicting results. mdpi.comnih.gov In bacterial assays, this compound was found to be mutagenic to Salmonella typhimurium strain TA100, but only after metabolic activation with rat liver microsomal and cytosolic enzymes. nih.govtandfonline.com It also induced DNA damage in S. typhimurium strain TA1538, which lacks excision repair mechanisms. nih.govtandfonline.com

Studies on human cells have also provided evidence of genotoxicity. At concentrations of 100 and 200 µg/mL, this compound significantly increased DNA damage in human lymphocytes in vitro. mdpi.com However, results from studies on chromosomal aberrations in humans exposed to this compound have been inconsistent. nih.govcdc.gov While some studies on individuals who ingested the compound reported no significant difference in chromatid or chromosome aberrations compared to control groups, other reports have noted contradictory findings in human lymphocytes. nih.govmdpi.comcdc.gov

In animal models, a study administering this compound to Wistar rats for six weeks did not find significant evidence of mutagenicity. mdpi.com Conversely, other genotoxicity studies concluded that this compound did have some genotoxic effects, causing an increase in chromosomal aberrations and micronuclei in the bone marrow cells of treated rats. mdpi.com

Interactive Table: Summary of Genotoxicity and Mutagenicity Studies on this compound

Test System Finding Conditions
Salmonella typhimurium TA100 Mutagenic With metabolic activation
Salmonella typhimurium TA1538 DNA damage Lacks excision repair
Human Lymphocytes (in vitro) Increased DNA damage At 100 and 200 µg/mL
Wistar Rats No significant mutagenicity 6-week oral administration
Rats (Bone Marrow Cells) Genotoxic Increased chromosomal aberrations and micronuclei
Humans (Post-ingestion) No significant chromosomal aberrations Study on suicide attempt patients

Cardiovascular System Effects

Toxicological studies have identified the cardiovascular system as a target for this compound toxicity. mdpi.comresearchgate.net In fatal cases of human poisoning, cardiovascular lesions, including acute myocardial degeneration, vascular degeneration, congestion, and hemorrhage, have been observed. nih.govcdc.gov

Animal studies have further detailed these cardiovascular effects. In rats, acute oral administration of this compound resulted in severe cardiac arrhythmias. nih.gov Dermal application also led to abnormalities in heart rate and electrocardiograms. nih.gov Chronic exposure in female rats fed 2.5 mg/kg/day for two years resulted in a significant increase in the heart-to-body weight ratio, although this was not observed at lower doses. nih.govmdpi.com

Research using zebrafish embryos exposed to this compound demonstrated cardiac abnormalities, including a concentration-dependent decrease in heart rate and the development of pericardial edema. mdpi.com These findings suggest that this compound can induce cardiac developmental toxicity, potentially through mechanisms involving oxidative stress and apoptosis. mdpi.com

Interactive Table: Cardiovascular Effects of this compound in Animal Models

Model System Exposure Route Effect
Rats Acute Oral Severe cardiac arrhythmias
Rats Dermal Abnormalities in heart rate and electrocardiogram
Female Rats Chronic Oral (2 years) Increased heart-to-body weight ratio
Zebrafish Embryos Aqueous Decreased heart rate, pericardial edema

Other Systemic Effects (e.g., Hematopoietic System, Ocular Changes)

Beyond the previously detailed systems, this compound exposure has been shown to induce effects in the hematopoietic and ocular systems. mdpi.comnih.gov

Hematopoietic System: Chronic exposure to this compound has resulted in notable hematological changes in rats. nih.govcdc.gov Studies have reported reductions in mean hemoglobin, hematocrit, and erythrocyte counts in rats following long-term ingestion. nih.govnih.govcdc.gov Specifically, male rats exposed to 0.25 or 2.5 mg/kg/day for 24 months showed significantly reduced hematocrit and erythrocyte counts. nih.gov Female rats exhibited decreased mean hemoglobin, hematocrit, and erythrocyte counts after 6 to 24 months of exposure to 2.5 mg/kg/day. nih.gov In another study, rats treated with 5 and 10 ppm of this compound for four weeks showed a significant increase in white blood corpuscles (WBC). nih.gov

Ocular Changes: Ocular effects are a documented consequence of this compound exposure. nih.gov In humans, acute exposure can lead to pinpoint pupils (miosis). nih.govnih.gov Animal studies have provided more detailed insights into ocular toxicity. In mice, electroretinographic changes have been reported, suggesting a direct effect on the repolarization of retinal photoreceptors. nih.gov Studies in rats have demonstrated more severe outcomes, including retinal degeneration and a significantly greater incidence of bilateral retinal atrophy in females chronically exposed to 2.5 mg/kg/day. nih.govnih.govepa.gov

Interactive Table: Hematopoietic and Ocular Effects of this compound

System Model System Exposure Finding
Hematopoietic Rats (Male) Chronic Oral (24 months) Decreased hematocrit and erythrocyte counts
Rats (Female) Chronic Oral (6-24 months) Decreased hemoglobin, hematocrit, and erythrocyte counts
Rats Subacute Oral (4 weeks) Increased white blood corpuscles (WBC)
Ocular Humans Acute Pinpoint pupils (miosis)
Mice Intraperitoneal Electroretinographic changes
Rats Chronic Oral Retinal degeneration, bilateral retinal atrophy

Bioremediation and Detoxification Strategies

Microbial Bioremediation Approaches for Methyl Parathion (B1678463)

Microbial bioremediation is a cost-effective and environmentally friendly strategy that utilizes the metabolic capabilities of microorganisms to detoxify or mineralize contaminants like methyl parathion from the environment. austinpublishinggroup.comnih.gov This approach is considered a major factor in determining the fate of organophosphorus insecticides in soil and water systems. austinpublishinggroup.com

Isolation and Characterization of Degrading Microorganisms

Numerous studies have focused on isolating and identifying microorganisms from pesticide-contaminated agricultural soils that are capable of degrading this compound. These microbes utilize the pesticide as a source of carbon, energy, or phosphorus. austinpublishinggroup.comijcmas.com The isolation process often involves enrichment culture techniques, where soil samples are incubated in a mineral salts medium (MSM) containing this compound as the sole carbon source. ijcmas.comegranth.ac.innih.gov

Several bacterial genera have been identified with the ability to degrade this compound. Early research identified Bacillus sp. and Pseudomonas sp. that could hydrolyze this compound and use its primary breakdown product, p-nitrophenol (PNP), as a carbon source. austinpublishinggroup.com Subsequent research has isolated and characterized a wide range of potent degrading strains. For instance, a study isolated 45 bacterial isolates from enriched soil, with 21 showing growth on a medium with 500 ppm this compound as the only carbon source. egranth.ac.in The most effective isolate was identified as Pseudomonas putida MR-3, which was capable of completely degrading the pesticide within 24 hours. egranth.ac.in Other identified species include Burkholderia cenocepacia, Klebsiella variicola, Priestia aryabhattai, and Plesiomonas sp. nih.gove3s-conferences.orgnih.gov

Table 1: Examples of Isolated this compound-Degrading Microorganisms

MicroorganismIsolation SourceDegradation Capability/CharacteristicsReference
Pseudomonas putida MR-3This compound enriched soilCompletely degraded 500 ppm this compound within 24 hours. egranth.ac.in
Burkholderia cenocepacia S5-2Agricultural soilsCapable of completely degrading this compound and its metabolite, p-nitrophenol (PNP). nih.gov
Klebsiella variicola P9Agricultural landDegraded 100% of this compound (50 mg/L) within 7 days. e3s-conferences.org
Priestia aryabhattai H14Agricultural landIdentified as an effective organophosphate-degrading bacterial strain. e3s-conferences.org
Plesiomonas sp. M6Not specifiedPossesses a novel this compound hydrolase gene (mpd) and rapidly hydrolyzes this compound to p-nitrophenol. nih.govasm.org
Pseudomonas sp.Agricultural soilTolerated concentrations up to 3800µg/ml and degraded 1920µg/ml of this compound within 48 hours. ijcmas.com

Mechanisms of Microbial Degradation (e.g., Hydrolysis, Oxidation)

The primary and most significant pathway for the microbial detoxification of this compound is hydrolysis. oup.com This reaction is catalyzed by enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases. nih.govoup.com The enzyme cleaves the ester bond (P-O-aryl bond) in the this compound molecule, resulting in the formation of p-nitrophenol (PNP) and dimethyl thiophosphate. nih.govresearchgate.net This initial hydrolysis step is crucial as it reduces the toxicity of the parent compound significantly. nih.gov

The key enzyme in this process, organophosphate hydrolase, has been identified in numerous bacteria, including species of Pseudomonas, Stenotrophomonas, Burkholderia, and Flavobacterium. nih.gov The gene encoding this enzyme is often located on plasmids and is commonly referred to as the opd (organophosphate degrading) or mpd (this compound degrading) gene. egranth.ac.innih.gov

Following hydrolysis, the resulting p-nitrophenol, which is also toxic, can be further mineralized by the same or different microorganisms. nih.gov The degradation of PNP typically proceeds through the formation of intermediates like hydroquinone, which are then channeled into central metabolic pathways such as the TCA cycle. nih.gov

Another, less common, microbial transformation is the reduction of the nitro group on the p-nitrophenol ring to an amino group, forming aminomethylparathion. cdc.gov Additionally, oxidative desulfurization can convert this compound to its more toxic oxygen analog, methyl paraoxon (B1678428). nih.govcdc.gov

Optimization of Environmental Parameters for Bioremediation (e.g., pH, Temperature)

The efficiency of microbial degradation of this compound is significantly influenced by environmental factors such as pH and temperature. Different microorganisms exhibit optimal degradation activity under specific conditions. Therefore, optimizing these parameters is crucial for successful bioremediation applications.

Studies have shown that neutral to slightly alkaline pH values often favor the degradation of this compound. For an indigenous soil bacterium, Pseudomonas IES-Ps-1, the maximum growth and degradation for this compound concentrations of 400 and 800 mg/l were observed at pH 7. researchgate.net Similarly, a genetically engineered Sphingomonas sp. demonstrated efficient degradation in a broad pH range of 6.0 to 9.0, with the optimum at pH 7.0. nih.gov Degradation rates are generally faster at more alkaline pH values. cdc.gov

Temperature is another critical factor. Research on Pseudomonas IES-Ps-1 showed that the optimal temperature for its growth and metabolic activity in the presence of this compound was 30°C. researchgate.net A genetically engineered microorganism also showed the highest degradation rate at 30°C, although it was effective across a range from 20 to 30°C. nih.gov In one study, degradation of this compound in flooded soil did not occur at 6°C, but was rapid at 25°C and even faster at 35°C. cdc.gov

Table 2: Optimal Environmental Conditions for this compound Degradation

Microorganism/SystemOptimal pHOptimal TemperatureReference
Pseudomonas IES-Ps-17.030°C researchgate.net
Pseudomonas sp. R27.037°C ijcmas.com
Genetically Engineered Sphingomonas sp.7.030°C nih.gov
Flooded Alluvial SoilN/A (Tested at pH 6.2)>25°C (Rapid at 35°C) cdc.gov

Genetically Engineered Microorganisms for Enhanced Degradation (e.g., Escherichia coli with opd genes)

To overcome the limitations of natural microorganisms, such as slow degradation rates or inability to completely mineralize the pesticide and its metabolites, researchers have turned to genetic engineering. nih.gov Recombinant DNA technology allows for the development of "superbugs" with enhanced degradation capabilities. nih.gov

A common strategy involves cloning the organophosphate hydrolase gene (opd or mpd) into a host bacterium that is easy to cultivate and can express the gene at high levels, such as Escherichia coli. nih.govresearchgate.net In one notable study, a synthetic operon was constructed and introduced into E. coli. This operon contained six genes: the opd gene from Flavobacterium sp. to hydrolyze this compound into PNP, and five genes (pnpA–pnpE) from Pseudomonas putida for the subsequent degradation of PNP into β-ketoadipate, a metabolite that can enter the cell's central metabolic pathways. nih.govresearchgate.net This engineered E. coli strain was able to completely degrade 1 mM of this compound within 2 hours. nih.gov

Another approach involves inserting the this compound hydrolase gene (mpd) into the chromosome of a bacterium that already has a desirable characteristic. For example, the mpd gene was successfully inserted into the chromosome of Sphingomonas sp. CDS-1, a strain capable of degrading carbofuran, using a mini-Tn5 transposon system. nih.gov The resulting genetically engineered microorganism (GEM) was able to simultaneously degrade both this compound and carbofuran efficiently, demonstrating the potential for creating biocatalysts to treat mixed pesticide contamination. nih.gov

Bacterial Consortia for Simultaneous Degradation of this compound and Metabolites

In natural environments, microorganisms exist in complex communities. The use of a microbial consortium, a mixture of two or more microbial species, can be more effective for bioremediation than a single pure strain. nih.govresearchgate.net A consortium can exhibit a broader range of enzymatic activities, allowing for the complete degradation of a parent compound and its subsequent metabolites. nih.gov

A bacterial consortium with the ability to use both this compound and p-nitrophenol as its sole carbon source was successfully isolated from a highly contaminated site. nih.gov This consortium included several bacterial genera, such as Acinetobacter, Pseudomonas, Bacillus, Citrobacter, Stenotrophomonas, Flavobacterium, Klebsiella, and Proteus. nih.govresearchgate.net In culture, this microbial community was able to degrade 150 mg L⁻¹ of this compound and p-nitrophenol in 120 hours. nih.gov The degradation time was significantly reduced to 24 hours with the addition of an extra carbon source like glucose, a process known as co-metabolism. nih.gov

Consortia have also been developed for the simultaneous degradation of this compound and other pesticides. One such consortium, containing the genera mentioned above, was shown to degrade a mixture of this compound and chlorpyrifos. researchgate.net The addition of glucose also enhanced the simultaneous degradation of both pesticides in soil, achieving 98% and 97% removal of this compound and chlorpyrifos, respectively, within 120 hours. researchgate.net

Mycoremediation Potential

Mycoremediation, the use of fungi for the decontamination of polluted environments, presents another promising strategy for this compound degradation. bio-conferences.orgwikipedia.org Fungi, particularly filamentous fungi, possess powerful and non-specific extracellular enzymatic systems that can break down complex organic compounds, including pesticides. bio-conferences.orgmdpi.com

Fungi like those from the genera Aspergillus and Penicillium have been shown to be capable of degrading organophosphorus pesticides such as this compound. bio-conferences.org The primary mechanism involves enzymes like laccases, manganese peroxidases, and lignin peroxidases, which are part of the fungal ligninolytic system. mdpi.com These enzymes are highly effective at breaking down aromatic structures similar to those found in this compound and its metabolite, p-nitrophenol.

White-rot fungi, such as Phanerochaete chrysosporium, are particularly well-studied for their ability to degrade a wide range of persistent environmental pollutants. mdpi.com Their capacity to mineralize toxic compounds into less harmful substances like water and carbon dioxide makes them ideal candidates for mycoremediation. mdpi.com The extensive hyphal networks of fungi allow them to colonize contaminated soil and effectively deliver their degradative enzymes to the pollutants. bio-conferences.org This approach is considered cost-effective, eco-friendly, and highly effective for soil remediation. bio-conferences.org

Advanced Remediation Technologies

Advanced remediation technologies offer innovative and effective solutions for the detoxification of environments contaminated with the organophosphate insecticide, this compound. These methods utilize the unique properties of catalysts and nanomaterials to break down the complex structure of this compound into less harmful substances.

Photocatalytic Remediation

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), to degrade organic pollutants like this compound. When these catalysts are exposed to a light source, they generate highly reactive hydroxyl radicals, which are powerful oxidizing agents that can break down the chemical structure of this compound.

Research has demonstrated the effectiveness of various photocatalysts in the degradation of this compound. For instance, in one study, complete degradation of this compound was achieved in 45 minutes using TiO2, while ZnO required 150 minutes to achieve the same result researchgate.net. The degradation process follows first-order kinetics, and the efficiency of the catalyst is influenced by factors such as catalyst concentration and the intensity of the light source researchgate.net. The by-products of this degradation process can include up to eight different substances, identified through gas chromatography-mass spectrometry, which are formed through oxidation, hydroxylation, dealkylation, and hydrolysis of the ester group researchgate.net.

Manganese dioxide (MnO2) nanoparticles have also been investigated for the photocatalytic degradation of this compound. Studies have shown that MnO2 can effectively degrade this pesticide, with the process being influenced by the light source used spast.org. The degradation of this compound by MnO2 involves both hydrolysis and oxidation processes, leading to the formation of various transformation products nih.gov.

Table 1: Comparative Efficiency of Photocatalysts in this compound Degradation

PhotocatalystTime for Complete Degradation (minutes)Kinetic ModelReference
Titanium Dioxide (TiO2)45First-order researchgate.net
Zinc Oxide (ZnO)150First-order researchgate.net
Manganese Dioxide (α-MnO2)90% degradation in 30 hoursPseudo-first-order nih.gov

Nanotechnology in Environmental Remediation

Nanotechnology offers promising avenues for the remediation of this compound contamination through the application of various nanoparticles. These nanomaterials possess a high surface-area-to-volume ratio, which enhances their reactivity and effectiveness in degrading pollutants.

Copper(I) oxide (Cu2O) nanoparticles have been effectively used for the hydrolytic degradation of this compound nih.gov. The degradation efficiency of Cu2O nanoparticles is size-dependent; smaller nanoparticles exhibit a higher surface basicity, leading to a more effective degradation of this compound beilstein-journals.org. For example, 16 nm Cu2O nanoparticles achieved 87% degradation of this compound in 44 hours nih.gov. The primary degradation products identified through this process are 4-nitrophenol (B140041), dimethyl phosphorothioate, and dimethyl hydrogen phosphate (B84403) nih.gov.

Other nanomaterials have also shown potential in the remediation of this compound. Iron oxide nanoparticles, for instance, are being explored for their catalytic properties in degrading organic pollutants rsc.org. Similarly, zinc oxide nanoparticles have been immobilized on nanofibers for the decontamination of this compound . Graphene-based nanomaterials are also emerging as effective adsorbents and catalysts for the removal of pesticides from the environment irins.org.

Table 2: Efficiency of Nanoparticles in this compound Degradation

NanomaterialParticle SizeDegradation EfficiencyTimePrimary Degradation ProductsReference
Copper(I) Oxide (Cu2O)16 nm87%44 hours4-nitrophenol, dimethyl phosphorothioate, dimethyl hydrogen phosphate nih.gov
Copper(I) Oxide (Cu2O)29 nm84%44 hoursNot specified nih.gov
Copper(I) Oxide (Cu2O)45 nm75%44 hoursNot specified nih.gov
Manganese(IV) OxideNot specified90%2 hoursNot specified researchgate.net

Analytical Methodologies and Detection

Extraction and Cleanup Techniques for Diverse Matrices

The choice of extraction and cleanup methodology is highly dependent on the specific characteristics of the sample matrix, the concentration of the analyte, and the presence of interfering substances. The primary goal is to efficiently isolate methyl parathion (B1678463) from the matrix while minimizing the co-extraction of compounds that could interfere with subsequent analysis.

Plant Material (Tobacco, Fruits, Vegetables)

The analysis of methyl parathion in plant tissues requires robust extraction methods to separate the pesticide from complex matrices containing pigments, waxes, and oils.

Several extraction techniques have been successfully employed for plant materials. Acetonitrile-based extraction is a common method where the plant material is homogenized with acetonitrile, sometimes with added water. inchem.org Another established technique is Soxhlet extraction using a chloroform-methanol mixture, which is particularly effective for field-weathered crops. inchem.org For direct analysis of fruit and vegetable extracts with minimal cleanup, a "dirty sample injection" or Direct Sample Introduction (DSI) method has been developed. nih.gov This involves blending the sample with acetonitrile, followed by salting out, centrifugation, and direct injection into a gas chromatography-tandem mass spectrometry (GC/MS-MS) system. nih.gov High-performance liquid chromatography (HPLC) has also been recommended as a cleanup and fractionation procedure for food samples prior to GC analysis, offering advantages in speed, solvent consumption, and resolution over traditional methods like Florisil column cleanup. nih.gov

Residues of this compound have been detected in various fruits and vegetables, including apples, pears, green beans, peas, and peaches. sjweh.fi In one study, out of 171 orange samples, 19 contained this compound at levels ranging from the limit of detection (0.1 ppm) to 3.8 ppm. cdc.gov

TechniqueSolvent/MethodMatrix ExamplesKey Features
Solvent ExtractionAcetonitrile (+/- water)Fruits, Vegetables, CropsWidely used for multiresidue analysis. inchem.org
Soxhlet ExtractionChloroform - 10% MethanolField-weathered cropsEffective for aged residues. inchem.org
Direct Sample Introduction (DSI)Acetonitrile extraction, followed by addition of NaCl and MgSO4Apples, Green Beans, CarrotsMinimal cleanup; requires selective detector like MS/MS. nih.gov
Cleanup TechniqueHPLCFood samplesFaster and requires less solvent than traditional column cleanup. nih.gov

Soil and Sediment Samples

In soil and sediment, this compound is adsorbed to particulate matter, necessitating effective extraction solvents. Common methods involve extraction with acetone, acetone/n-hexane, or hexane/isopropanol mixtures, followed by partitioning into dichloromethane. inchem.org For samples with significant interference, an additional cleanup step using silica gel adsorption chromatography may be employed. inchem.org Recoveries for these methods typically range from 70-85%. inchem.org

A simplified procedure for sediments involves extraction followed by direct analysis with gas chromatography/flame photometric detection (GC/FPD), which has demonstrated good sensitivity and recovery. nih.gov For residues that are strongly bound to the soil matrix and not extractable by conventional solvents, supercritical fluid extraction with methanol has been used. nih.gov

Water Samples (River Water, Tap Water, Rainwater, Fog Water)

Analyzing water samples for this compound often involves a preconcentration step due to the typically low levels of the pesticide present. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional technique using various organic solvents such as diethyl ether/hexane, benzene, petroleum ether, chloroform, dichloromethane, or ethyl acetate. inchem.org High recoveries, often exceeding 90%, have been reported. inchem.org

Solid-Phase Extraction (SPE) is a widely used alternative that reduces solvent consumption. nih.gov Sorbents like C18-based materials or polymer SPE columns are used to adsorb the pesticide from the water sample. scispace.comnih.gov The analyte is then eluted with a small volume of an organic solvent, such as ethyl acetate or a dichloromethane/methanol mixture. nih.govnih.gov Automated on-line SPE systems coupled directly to liquid chromatography have been developed for trace-level determination of organophosphorus pesticides in river water, achieving detection limits of 0.01-0.1 µg/L from a 100 mL sample. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a newer, rapid, and environmentally friendly method. tandfonline.com In one variation, a deep eutectic solvent is used as the extractant and cyclodextrin aqueous solutions act as the disperser. tandfonline.com This method, combined with analysis via smartphone digital image colorimetry, has been successfully applied to water, juice, tea, and vinegar samples. tandfonline.com

TechniqueSorbent/SolventWater Type ExamplesKey Features
Liquid-Liquid Extraction (LLE)Dichloromethane, Ethyl acetate, HexaneGeneral water samplesHigh recoveries (>90%) but can be solvent-intensive. inchem.orgastm.org
Solid-Phase Extraction (SPE)C18, Polymer columns (e.g., Cleanert-PEP)Underground water, River waterReduces solvent use; can be automated for high throughput. nih.govnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)Deep eutectic solvent (extractant), Cyclodextrin (disperser)Tap water, River waterSimple, fast, and uses green solvents. tandfonline.com

Air Samples (Gas and Particle Phases)

The analysis of this compound in air requires efficient trapping of both the gas and particle phases. A common method recommended by the EPA involves using a sampler containing a glass fiber filter to capture the particulate phase, followed by a solid sorbent like XAD-2 resin to trap the gas phase. nih.govosha.gov The collected this compound is then extracted with an organic solvent, such as toluene or diethyl ether in hexane, before instrumental analysis. nih.govosha.gov Using a macroreticular resin sampler with extraction by ethyl acetate has also been reported, achieving high recovery (>85%) and sensitivity at the sub-ppt (ng/m³) level. nih.gov

Biological Tissues and Fluids (Blood, Animal Tissues)

The determination of this compound in biological samples is crucial for assessing exposure. The primary approach involves solvent extraction followed by gas chromatography. nih.gov

For blood, serum, and tissues, samples are routinely extracted with an organic solvent like benzene or acetone. nih.govcdc.gov The process typically includes centrifugation, concentration of the extract, and resuspension in a suitable solvent for GC analysis. nih.gov For samples containing low concentrations of this compound, further cleanup steps are necessary. These can include column chromatography using adsorbents such as Florisil or silica gel to remove interfering lipids and other co-extractives. nih.gov The EPA-recommended method for analyzing low levels (<0.1 ppm) of this compound in tissue, blood, and urine is GC with flame photometric detection (FPD). nih.gov Thin-layer chromatography (TLC) has also been utilized as a simple and quick method for identifying this compound extracted from blood samples. fortunejournals.com

Chromatographic Techniques

Gas chromatography (GC) is the most frequently used technique for the separation and quantification of this compound due to the compound's volatility and thermal stability. inchem.org It provides the high resolution necessary for multi-residue analysis in complex environmental and biological samples. inchem.orgnih.gov

Gas Chromatography (GC) is commonly paired with selective detectors to achieve low detection limits and minimize interference.

Flame Photometric Detector (FPD): This detector is highly specific for phosphorus-containing compounds, making it the method of choice for this compound analysis. inchem.orgnih.gov It is considered the most sensitive and selective method. nih.gov

Electron Capture Detector (ECD): The ECD is sensitive to the nitro group and the P=S moiety in the this compound molecule. inchem.org

Nitrogen-Phosphorus Detector (NPD), also known as an alkali flame ionization detector (AFID) or thermionic detector (TID), offers increased specificity for both nitrogen and phosphorus. inchem.orgnih.gov

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of the compound based on its mass spectrum, making it a powerful tool for confirmation. nih.govwjpls.org

High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for analyzing polar metabolites of this compound. inchem.orgwjpls.org It can also be used as a cleanup step before GC analysis. nih.gov HPLC is typically coupled with an ultraviolet (UV) detector, as the nitroaromatic structure of this compound absorbs UV light. nih.govcjpas.net

TechniqueDetectorTypical Detection LimitNotes
Gas Chromatography (GC)Flame Photometric (FPD)Low to sub-ppbMost sensitive and selective method for phosphorus mode. nih.gov
Gas Chromatography (GC)Electron Capture (ECD)Low to sub-ppbResponds to the nitro group and P=S moiety. inchem.orgnih.gov
Gas Chromatography (GC)Nitrogen-Phosphorus (NPD/AFID)Sub-ppt (ng/m³) in airHighly specific for nitrogen and phosphorus. nih.gov
Gas Chromatography (GC)Mass Spectrometry (MS)ng/L in waterProvides definitive structural confirmation. nih.govwjpls.org
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV)Low-ppbUseful for polar metabolites and as a cleanup technique. inchem.orgnih.gov

Spectroscopic Methods (e.g., UV-Vis Spectrophotometry, IR, P-31 NMR)

Spectroscopic techniques are instrumental in the structural elucidation and quantification of this compound.

UV-Visible Spectrophotometry: This technique is based on the absorption of ultraviolet or visible light by the analyte. cwejournal.orgresearchgate.net this compound exhibits a characteristic absorption spectrum that can be used for its quantification, particularly in simpler sample matrices.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. modernwater.com It can be used to identify the characteristic bonds in the this compound structure, such as the P=S and N-O bonds. In one study, the IR spectrum of a hydrolysis product of this compound showed typical P=O signals at 1190-1176 cm⁻¹ and S=O signals at 1043-1049 cm⁻¹. researchgate.net

Phosphorus-31 Nuclear Magnetic Resonance (P-31 NMR): P-31 NMR is a powerful technique for the structural analysis of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. cwejournal.orgnih.gov It provides detailed information about the chemical environment of the phosphorus atom. Studies have used ³¹P NMR to investigate the decomposition of this compound, identifying unreacted this compound and its degradation products based on their distinct chemical shifts. researchgate.netnih.gov For example, unreacted this compound has a chemical shift at 62.5 ppm, while a hydrolysis product appears at 58.2 ppm. researchgate.net

Bioassays for Toxicity Evaluation (e.g., Microtox Bioassay)

Microtox® Bioassay: The Microtox® test is a rapid toxicity testing system that utilizes the bioluminescent bacterium Vibrio fischeri. microbiotests.com The test measures the reduction in light output from the bacteria upon exposure to a toxic substance. epa.gov It serves as a screening tool to detect the toxicity of contaminants in water and other environmental samples. modernwater.comepa.gov

Other aquatic organisms are also used in bioassays to evaluate the toxicity of this compound. For instance, studies have used Daphnia magna and found it to be sensitive to this compound toxicity. microbiotests.com Acute toxicity bioassays using organisms such as Ceriodaphnia dubia, Pimephales promelas, Hyalella azteca, and Chironomus tentans have also been employed to evaluate the impact of this compound in wetland mesocosms. usda.gov

Novel Analytical Approaches (e.g., Molecularly Imprinted Polymer Nanoparticle Assay)

Research into new analytical methods aims to develop more sensitive, selective, and rapid techniques for the detection of this compound.

Molecularly Imprinted Polymer Nanoparticle Assay (MINA): This is a novel and highly efficient abiotic assay that has been developed as an alternative to traditional immunoassays like ELISA. acs.orgscispace.combohrium.com In this system, fluorescent molecularly imprinted polymer nanoparticles (nanoMIPs) and target-conjugated magnetic nanoparticles replace the roles of antibodies and enzymes. acs.orgacs.orgnih.gov The MINA has demonstrated high sensitivity, allowing for the detection of this compound at picomolar concentrations. scispace.combohrium.comacs.orgnih.gov A key advantage of this assay is its user-friendliness, as it does not require washing steps or the addition of enzyme substrates, making it suitable for high-throughput screening. acs.orgacs.orgnih.gov The assay has also shown high specificity, with no cross-reactivity observed with other structurally similar pesticides like chlorpyrifos and fenthion, and has been successfully used to detect this compound in real-world samples such as tap water and milk. scispace.combohrium.comacs.orgnih.gov

Regulatory Science and Risk Management in Research

Environmental Monitoring and Surveillance Studies

Environmental monitoring and surveillance studies are crucial for understanding the distribution, fate, and persistence of methyl parathion (B1678463) in various environmental compartments following its application. Research has focused on detecting methyl parathion residues in air, water, soil, and biological samples.

Studies have detected this compound in surface waters, although it was not detected in samples from shallow groundwater in some studies conducted in the United States. cdc.gov For instance, a study of Arkansas surface waters found this compound in one river/stream sample at a maximum concentration of 3.5 µg/L. cdc.gov In California, monitoring detected this compound in surface drain effluent samples at concentrations ranging from 10 to 190 ng/kg, and in subsurface drain effluent water at concentrations of 10 to 170 ng/kg. cdc.gov Rainfall samples in Iowa also showed detectable levels of this compound, with higher concentrations observed during peak application months. cdc.gov

Atmospheric monitoring has also been conducted, revealing the presence of this compound in air samples following agricultural application. cdc.govpsu.edu Concentrations were found to decrease rapidly after application. cdc.gov The transformation product, methyl paraoxon (B1678428), has also been detected in air samples, attributed to vapor phase oxidation of this compound. cdc.gov

Monitoring efforts have also included biological samples. An early study as part of the National Pesticide Monitoring Program detected this compound in a percentage of estuarine fish tissue samples. cdc.gov

Analytical methods are essential for accurate environmental monitoring. Gas chromatography (GC), particularly with Electron Capture Detection (ECD) or Flame Photometric Detection (FPD), is a frequently used technique for the separation and identification of this compound in environmental samples, offering detection limits in the low to sub-ppb range for air and water. nih.gov High Performance Liquid Chromatography (HPLC) with UV detection has also been used for water analysis. nih.gov

Data from environmental monitoring studies provide critical information on the presence and levels of this compound in the environment, which informs risk assessment and regulatory decisions.

Risk Assessment Frameworks and Methodologies in Scientific Context

Scientific risk assessment frameworks and methodologies are applied to evaluate the potential for this compound to cause adverse effects based on environmental exposure data. These frameworks involve characterizing the hazard and assessing exposure to estimate risk.

Research in this area includes the development and application of models to estimate environmental concentrations. For example, estimated concentrations in surface water sources of drinking water have been based on model simulations due to inadequate direct drinking water monitoring data. epa.gov However, targeted monitoring data can indicate that actual acute concentrations may be lower than those simulated by models. epa.gov

Risk assessment also involves considering the fate and transport of this compound in the environment. Studies have shown that this compound degrades in soil and water through processes like hydrolysis, photolysis, and biodegradation. cdc.govepa.govmdpi.com The rate of degradation can be influenced by environmental factors such as pH and temperature. mdpi.comnih.gov

Within scientific risk assessment, frameworks for assessing in silico toxicity predictions are also being explored, using tools based on expert rules and statistical methodologies. europa.eu This can contribute to the understanding of potential hazards.

Regulatory bodies like the EPA utilize risk assessment frameworks to inform decisions regarding the registration and use of pesticides like this compound. epa.govepa.gov These assessments consider various exposure routes and potential effects. epa.gov

Research on Mitigation Measures and Strategies

Research into mitigation measures and strategies focuses on reducing the environmental concentrations and potential impacts of this compound. Various approaches have been investigated, including both abiotic and biotic methods.

Biological treatment methods, such as biodegradation by microorganisms, have gained attention as potentially cost-effective and environmentally friendly options for remediating this compound contamination. openaccesspub.orgscielo.org.mxoup.com Studies have demonstrated the ability of specific bacterial strains, like Pseudomonas stutzeri, to effectively degrade this compound in laboratory settings. openaccesspub.org Immobilizing bacterial consortia on support materials like Luffa cylindrica fibers has shown enhanced removal efficiency of this compound from contaminated water. scielo.org.mx

Phytoremediation strategies, utilizing plants and associated microorganisms, are also being researched for the cleanup of pesticide-contaminated soils and waters. psu.edu Studies in constructed wetlands have shown that vegetated wetlands are more effective at mitigating this compound runoff compared to non-vegetated wetlands, with vegetation acting as sorption sites for the pesticide. psu.eduusda.gov

Chemical transformation methods, such as hydrolysis, have also been studied for the decontamination of this compound in aqueous solutions. nih.gov Research has explored the kinetics of hydrolysis under different pH and temperature conditions, identifying main intermediate products like p-nitrophenol. nih.gov

The utility of enzymes, such as organophosphorus hydrolase (OPH), for the degradation and detoxification of organophosphates like this compound is also an area of research, with studies showing significant biodegradation rates in liquid cultures. oup.com

Interdisciplinary Research Needs and Future Directions

Addressing the complexities associated with this compound requires interdisciplinary research efforts and a focus on future directions to improve regulatory science and risk management.

One key area for future research involves improving the correlation between environmental monitoring data and biological markers of exposure. researchgate.net Research has shown only a general association between environmental contamination levels and certain biomarkers, highlighting the need for studies to improve the predictive capability of models used in risk assessment. researchgate.net This includes developing improved exposure questionnaires and optimizing the timing and selection of environmental and biological samples. researchgate.net

Further research is needed to better estimate potential concentrations of methyl paraoxon, a transformation product, in surface water and groundwater, requiring additional soil and aquatic metabolism studies. epa.gov

The development and refinement of risk assessment frameworks, particularly in the context of cumulative risk from exposure to multiple chemicals with similar mechanisms of toxicity, represent ongoing research needs. epa.govepa.gov

Research into novel and more efficient mitigation and remediation technologies, including advanced biological and chemical treatment methods, is also crucial for managing contaminated sites and preventing environmental spread. nih.govopenaccesspub.orgscielo.org.mxoup.com

Finally, interdisciplinary collaboration between chemists, biologists, environmental scientists, toxicologists, and regulatory scientists is essential to generate the comprehensive data and integrated approaches needed for robust risk assessment and effective management of this compound and other pesticides.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound35537
Methyl paraoxon35538
4-nitrophenol (B140041)981
O,O-dimethyl phosphorothioate14087

Data Tables

While specific raw data tables were not consistently available across the search results in a format suitable for direct extraction and interactive table generation, the findings from various studies provide quantitative insights into environmental concentrations and degradation rates. Below is a summary of some reported values:

Environmental CompartmentLocation/StudyConcentration Range/ValueCitation
Surface WaterArkansas River/StreamMax 3.5 µg/L cdc.gov
Surface Drain EffluentCalifornia10 - 190 ng/kg cdc.gov
Subsurface Drain EffluentCalifornia10 - 170 ng/kg cdc.gov
RainfallIowaMax 2.77 µg/L cdc.gov
AirAdjacent to tobacco fields7,408 ng/m³ (immediately post-application) decreasing to 13 ng/m³ (9 days later) cdc.gov
Estuarine Fish Tissue21 coastal states (1972-1976)Mean 47 ppb (in 3.9% of samples) cdc.gov

This compound Hydrolysis Half-lives (in buffer solutions at 25°C)

pHHalf-life (days)Citation
568 epa.gov
740 epa.gov
933 epa.gov

These data highlight the presence of this compound in various environmental matrices and illustrate its degradation characteristics under specific conditions. Further detailed research findings on degradation by specific microorganisms or in different environmental settings are available in the cited literature.

Q & A

Q. What experimental design methodologies are recommended for optimizing methyl parathion biodegradation in wastewater treatment?

Response surface methodology (RSM), particularly the Box–Behnken Design (BBD), is widely used to optimize biodegradation parameters (e.g., temperature, pH, agitation). This approach statistically models interactions between variables and identifies optimal conditions for this compound removal, COD/TOC reduction, and fungal biomass growth. For example, 29 experimental combinations were analyzed via ANOVA to validate regression models predicting removal efficiency . Researchers should prioritize replicating these designs with adjustments for site-specific microbial consortia.

Q. What biomarkers are currently used to assess acute this compound exposure in humans, and what are their limitations?

Short-term biomarkers include urinary 4-nitrophenol and alkyl phosphates, as well as blood this compound levels. However, these markers are nonspecific (shared with other organophosphates) or transient, with rapid elimination post-exposure. Plasma and erythrocyte cholinesterase inhibition are indirect biomarkers but lack specificity for this compound. Baseline variability in cholinesterase activity across populations complicates interpretation .

Q. How can electrochemical sensors improve this compound detection in environmental samples?

Molecularly imprinted polymers (MIPs) designed using density functional theory (DFT) enable selective binding of this compound. For instance, magnetic MIPs combined with electrochemical detection achieve high sensitivity (detection limits ~6 µg/L) and specificity in soil extracts. Computational simulations (e.g., M062X/6–31G(d,p) level) optimize monomer-template interactions, enhancing sensor performance .

Advanced Research Questions

Q. How do contradictory toxicokinetic data on dermal absorption of this compound impact risk assessment models?

Studies report rapid dermal absorption in rats (validated via PBPK models) but lack human inhalation data . Discrepancies arise from solvent effects (e.g., ethanol vs. acetone), dose ranges, and skin preparation (e.g., tape-stripping). Advanced PBPK models incorporating solvent evaporation rates and stratum corneum diffusivity can resolve these inconsistencies, enabling predictive risk assessments for occupational exposure scenarios .

Q. What methodological gaps exist in correlating this compound metabolite levels with long-term health outcomes?

Existing studies focus on acute exposure biomarkers, but metabolites like para-nitrophenol lack specificity for chronic low-dose exposure. Longitudinal studies integrating dietary habits, genetic polymorphisms in metabolizing enzymes (e.g., paraoxonase), and cholinesterase baseline variability are needed. Multivariate regression models could link metabolite persistence to neurotoxic or reproductive effects .

Q. Why do regulatory bans (e.g., Brazil’s 2016 prohibition) conflict with ongoing agricultural use in other regions, and how does this affect global research priorities?

Brazil’s ban followed evidence of mutagenicity and reproductive toxicity in unauthorized crops (e.g., kale, strawberries), but regulatory frameworks elsewhere prioritize acute toxicity thresholds. Researchers must address data gaps in chronic exposure effects and develop region-specific remediation strategies, such as biosensors for soil bioavailability assessments (e.g., E. coli DH5α/pMP-AmilCP with a 10–10,000 µg/L detection range) .

Methodological Recommendations

  • For biodegradation studies : Use BBD-RSM to minimize experimental runs while maximizing data robustness. Include ANOVA validation and polynomial regression models to predict removal efficiency .
  • For toxicokinetic analyses : Combine in vitro dermal absorption models (e.g., flow-through cells) with PBPK simulations to account for solvent interactions and skin heterogeneity .
  • For sensor development : Leverage DFT-based MIP design and magnetic nanoparticle integration to enhance selectivity and field applicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.